molecular formula C18H25Cl3N6O B2896205 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride

Cat. No.: B2896205
M. Wt: 447.8 g/mol
InChI Key: HWZPJKPBOZVLEB-XJCLVHIMSA-N
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Description

CRT0066101 hydrochloride is a potent inhibitor of protein kinase D (PKD) isoforms. It has shown significant anticancer activity by inhibiting cell proliferation, inducing apoptosis, and reducing the viability of various cancer cells. This compound is particularly effective in treating triple-negative breast cancer and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRT0066101 hydrochloride involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloropyrimidine with an appropriate amine under basic conditions.

    Substitution Reaction: The pyrimidine derivative undergoes a substitution reaction with 1-methyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of CRT0066101 hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

CRT0066101 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Palladium catalysts, boronic acids, and bases are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of CRT0066101 hydrochloride, which can be further explored for their biological activities .

Mechanism of Action

CRT0066101 hydrochloride exerts its effects by inhibiting the activity of PKD isoforms (PKD1, PKD2, and PKD3). This inhibition disrupts several signaling pathways involved in cell proliferation, survival, and migration. The compound modulates a phosphor-signaling network and inhibits the phosphorylation of cancer-driving factors such as MYC, MAPK1/3, AKT, YAP, and CDC2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CRT0066101 hydrochloride stands out due to its high selectivity for PKD isoforms and its potent anticancer activity. It exhibits selectivity against a panel of over 90 protein kinases, making it a valuable tool for studying PKD-related pathways and developing targeted therapies .

Properties

Molecular Formula

C18H25Cl3N6O

Molecular Weight

447.8 g/mol

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride

InChI

InChI=1S/C18H22N6O.3ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);3*1H/t14-;;;/m1.../s1

InChI Key

HWZPJKPBOZVLEB-XJCLVHIMSA-N

SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl

solubility

soluble

Origin of Product

United States

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